Z-FY-Cho Z-FY-Cho Cathepsin L inhibitor is a potent inhibitor of cathepsin L (IC50 = 0.85 nM). It is selective for cathepsin L over calpain II and cathepsin B (IC50s = 184, and 85.1 nM, respectively). It is trypanocidal with an ED50 value of 45 nM against T. brucei that is well below the ED50 value of 21,500 nM for human HL-60 cells. Cathepsin L inhibitor completely suppresses osteoclastic pit formation on femur slices isolated from bovine cortical bone at a concentration of 1 μg/ml. In vivo, cathepsin L inhibitor (2.5-10 mg/kg) inhibits bone loss in a mouse model of osteoporosis in a dose-dependent manner.
Ceramide 1-Phosphate (C1P) Beads are composed of agarose with 10 nanomoles of bound Ceramide 1-Phosphate (C1P) per 1ml of beads, enough for several protein binding experiments. Each 1 mL order of Ceramide 1-Phosphate (C1P) Beads includes a small amount of control beads. Larger quantities of Control Beads are also available for purchase.

Brand Name: Vulcanchem
CAS No.: 167498-29-5
VCID: VC20900905
InChI: InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol

Z-FY-Cho

CAS No.: 167498-29-5

Cat. No.: VC20900905

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Z-FY-Cho - 167498-29-5

Specification

Description Cathepsin L inhibitor is a potent inhibitor of cathepsin L (IC50 = 0.85 nM). It is selective for cathepsin L over calpain II and cathepsin B (IC50s = 184, and 85.1 nM, respectively). It is trypanocidal with an ED50 value of 45 nM against T. brucei that is well below the ED50 value of 21,500 nM for human HL-60 cells. Cathepsin L inhibitor completely suppresses osteoclastic pit formation on femur slices isolated from bovine cortical bone at a concentration of 1 μg/ml. In vivo, cathepsin L inhibitor (2.5-10 mg/kg) inhibits bone loss in a mouse model of osteoporosis in a dose-dependent manner.
Ceramide 1-Phosphate (C1P) Beads are composed of agarose with 10 nanomoles of bound Ceramide 1-Phosphate (C1P) per 1ml of beads, enough for several protein binding experiments. Each 1 mL order of Ceramide 1-Phosphate (C1P) Beads includes a small amount of control beads. Larger quantities of Control Beads are also available for purchase.

CAS No. 167498-29-5
Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
IUPAC Name benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1
Standard InChI Key QVDJMLQSYRSZKC-UPVQGACJSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3

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